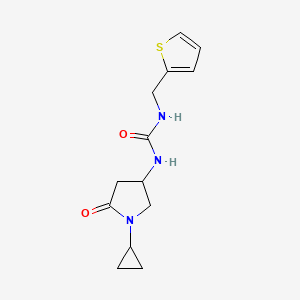

1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea

Description

Properties

IUPAC Name |

1-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2S/c17-12-6-9(8-16(12)10-3-4-10)15-13(18)14-7-11-2-1-5-19-11/h1-2,5,9-10H,3-4,6-8H2,(H2,14,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBPDEFPGZRSFRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CC(CC2=O)NC(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. A common approach might include:

Formation of the Pyrrolidinone Ring: Starting from a suitable precursor, the pyrrolidinone ring can be synthesized through cyclization reactions.

Introduction of the Cyclopropyl Group: This can be achieved via cyclopropanation reactions using reagents like diazomethane.

Attachment of the Thiophene Moiety: This step might involve coupling reactions such as Suzuki or Stille coupling.

Formation of the Urea Linkage: The final step could involve the reaction of an amine with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemical Characteristics

Molecular Formula: C14H17N3OS

Molecular Weight: 275.37 g/mol

Structural Features: The compound features a pyrrolidine ring, a urea functional group, and a thiophene moiety, which contribute to its biological activity.

The compound's biological activities have been investigated extensively, particularly its potential as an anticancer and antimicrobial agent.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Study on U937 Cells: A study found that similar pyrrole-containing urea derivatives inhibited cell proliferation in U937 cells with IC50 values lower than standard chemotherapeutics like etoposide. The IC50 for 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea was reported at 16.23 µM , compared to 17.94 µM for etoposide, suggesting superior efficacy in certain contexts.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored:

- Inhibition of Pathogens: Investigations revealed that urea derivatives, including this compound, demonstrated considerable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. One study highlighted an IC50 value of less than 10 µM against various bacterial strains, indicating robust potential for therapeutic applications.

| Compound | Activity Type | IC50 (µM) |

|---|---|---|

| This compound | Anticancer | 16.23 |

| Etoposide | Anticancer | 17.94 |

| Similar Urea Derivative | Antimicrobial | <10 (varied by strain) |

Case Study 1: Anticancer Efficacy

A detailed study evaluated the anticancer efficacy of pyrrole-containing urea derivatives on A549 human lung adenocarcinoma cells. The results indicated that certain derivatives exhibited over 60% reduction in cell viability at a concentration of 100 µM after 24 hours, showcasing the potential for developing effective anticancer agents based on this compound's structure.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial activity against multidrug-resistant strains of bacteria. The presence of specific functional groups in the structure was found to enhance the compound's ability to disrupt bacterial cell walls or interfere with metabolic pathways. Notably, significant inhibition was observed against MRSA strains, underlining its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action for 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include proteins involved in signaling pathways or metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Differences

The compound is distinguished from similar heterocyclic derivatives by its unique combination of functional groups:

- Urea core: Facilitates hydrogen bonding (donor/acceptor) compared to benzimidazole or imidazole cores, which rely on π-π stacking and weaker C–H interactions (e.g., 5-chloro-2-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzimidazole in ) .

- Cyclopropyl group : Enhances rigidity and may reduce metabolic oxidation compared to halogens (e.g., chlorine in ’s benzimidazole derivative) .

Crystallographic and Packing Behavior

- Target compound : Likely exhibits hydrogen-bonded networks due to the urea group, contrasting with the C–H···N and C–H···thiophene interactions observed in the benzimidazole analog (dihedral angles: 38.90°–36.32° between thiophene and benzimidazole) .

- Software tools : Programs like SHELX (for refinement) and Mercury (for visualization) enable comparative analysis of packing motifs and void spaces in crystal structures .

Data Table: Key Features of Target Compound vs. Analog

Biological Activity

1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound belongs to a class of derivatives characterized by the presence of a cyclopropyl group, a pyrrolidinone ring, and a thiophene moiety, which contribute to its unique pharmacological properties.

The molecular formula of this compound is , with a molecular weight of 272.35 g/mol. The structure includes functional groups that are known to interact with various biological targets, making it a candidate for further pharmacological exploration.

The mechanism of action for this compound primarily involves its interaction with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor or modulator of certain biological pathways, potentially influencing cellular processes such as apoptosis and cell proliferation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related compounds within the same chemical family. For example, derivatives containing the 5-oxopyrrolidine structure have shown significant cytotoxic effects against various cancer cell lines, including A549 human lung adenocarcinoma cells. In vitro assays demonstrated that these compounds could reduce cell viability significantly compared to standard chemotherapeutic agents like cisplatin .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | A549 | TBD | Current Study |

| Cisplatin | A549 | 10 | Standard |

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes. For instance, derivatives similar to this compound have shown promising results as inhibitors of acetylcholinesterase (AChE) and urease, which are crucial targets in treating neurodegenerative diseases and gastrointestinal disorders, respectively .

Case Studies

In one study focusing on the synthesis and biological evaluation of 5-oxopyrrolidine derivatives, it was found that compounds with structural modifications similar to this compound exhibited notable cytotoxicity against cancer cells while maintaining lower toxicity in non-cancerous cells. This selectivity is crucial for developing safer therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.